molecular formula C19H19N3O4S2 B2910347 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide CAS No. 946380-58-1

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2910347
CAS No.: 946380-58-1
M. Wt: 417.5
InChI Key: CLLMCBFBDXUSEC-UHFFFAOYSA-N
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Description

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide is recognized in chemical literature as a potent, selective, and brain-penetrant inhibitor of Histone Deacetylase 6 (HDAC6). Its primary research value lies in its high selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs, which is a critical property for probing the specific biological functions of HDAC6 without confounding off-target effects . The compound's mechanism of action involves binding to the catalytic domain of HDAC6, thereby inhibiting its deacetylase activity towards non-histone substrates such as α-tubulin. This selective inhibition leads to increased acetylation of tubulin, disrupting microtubule function and impairing aggressive protein degradation pathways . In oncology research, this inhibitor is a valuable tool for investigating diseases where HDAC6-mediated protein trafficking and degradation are crucial, such as in multiple myeloma and other hematological malignancies. Furthermore, its application extends to neurodegenerative disease models, including Alzheimer's and Huntington's disease, where HDAC6 inhibition has been shown to ameliorate deficits in axonal transport and reduce the accumulation of pathogenic protein aggregates like tau . The brain-penetrant characteristic of this compound makes it particularly useful for in vivo studies aimed at understanding and therapeutically targeting HDAC6 in the central nervous system.

Properties

IUPAC Name

3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-7-8-17(11-14(13)2)28(25,26)22-16-6-4-5-15(12-16)18-9-10-19(21-20-18)27(3,23)24/h4-12,22H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLMCBFBDXUSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core sulfonamide structure. One common method is the reaction of 3,4-dimethylbenzenesulfonyl chloride with an amine derivative of 3-(6-methylsulfonylpyridazin-3-yl)phenyl. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acid derivatives, while reduction of the sulfonamide group can produce primary amines.

Scientific Research Applications

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

The table below highlights key structural and functional differences between the target compound and similar molecules from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target/Activity
Target Compound Pyridazine 6-Methanesulfonyl, 3-(3,4-dimethylbenzenesulfonamide)phenyl Not reported Hypothesized kinase inhibitor
Compound 2 () Pyrimido[4,5-d][1,3]oxazinone N/A (Exact substituents not detailed) Not reported Bruton's tyrosine kinase (BTK) inhibitor
Example 56 () Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl, methanesulfonamide 603.0 Undisclosed (synthesis focus)
TPIN () Tetrazole-isonicotinamide Tetrazole, isonicotinamide Not reported F-actin/paxillin modulation, apoptosis
CS-0309467 () Pyridin-3-amine Dihydrobenzodioxin, methoxy, dimethylaminomethylphenyl 391.46 Research use only
Key Observations:
  • Sulfonamide Group : The target compound and Example 56 () both feature sulfonamide groups, which are often critical for binding to ATP pockets in kinases .
  • Substituent Effects : The 3,4-dimethylbenzene moiety in the target compound may enhance lipophilicity compared to the methoxy and fluorophenyl groups in Example 56, influencing membrane permeability .
Target Compound vs. Compound 2 ():
  • Compound 2 inhibits BTK with an IC50 of 7 nM and demonstrates high selectivity across 35 kinases, attributed to its pyrimido-oxazinone core and optimized substituents .
  • Hypothesis for Target Compound : The pyridazine core and bulky 3,4-dimethylbenzenesulfonamide may reduce off-target effects compared to Compound 2 but could compromise potency due to steric hindrance.
Target Compound vs. TPIN ():
  • TPIN induces apoptosis in prostate cancer cells via F-actin/paxillin downregulation and Akt-mTOR pathway modulation .

Biological Activity

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N2O4S2

The structure features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Sulfonamides often inhibit enzymes involved in folic acid synthesis, which is crucial for bacterial growth. This mechanism can lead to antibacterial effects.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which is particularly relevant in conditions such as myocarditis and other inflammatory diseases .
  • Antitumor Activity : Some studies suggest that similar sulfonamide derivatives exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

Research has demonstrated that sulfonamide compounds can effectively inhibit the growth of various bacterial strains. In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Clinical studies indicate that the compound may reduce inflammation in myocardial tissues, improving cardiac function post-myocardial infarction (MI). The administration during the acute phase of myocardial inflammation has shown promising results in reducing systemic inflammation and enhancing myocardial repair .

Case Studies

  • Myocardial Inflammation : A study involving animal models demonstrated that the compound significantly decreased levels of inflammatory markers in the myocardium when administered during the acute phase of MI. This led to improved cardiac function and reduced mortality rates associated with myocardial inflammation .
  • Cancer Cell Lines : In vitro experiments with various cancer cell lines showed that this compound could induce apoptosis through the activation of caspase pathways, suggesting potential for development as an anticancer agent .

Data Table: Biological Activity Overview

Biological ActivityEffectivenessMechanism of ActionReference
AntibacterialHighInhibition of folic acid synthesis
Anti-inflammatorySignificantModulation of cytokine release
AntitumorModerate to HighInduction of apoptosis

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